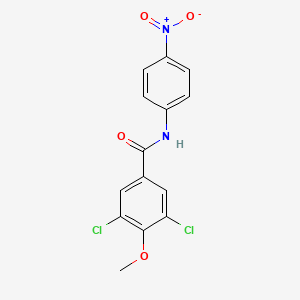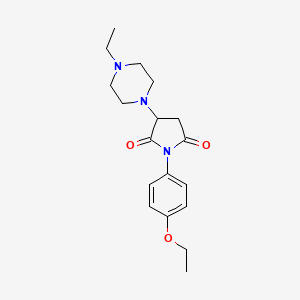
2,4,5-trichloro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
描述
This would typically involve identifying the compound’s chemical formula, its IUPAC name, and its common names if any .
Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like reactivity, stability, etc.) .作用机制
The mechanism of action of TCS is not fully understood. It is believed that TCS works by inhibiting the activity of certain enzymes in bacteria, fungi, and viruses. TCS has been shown to be effective against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects
TCS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs. TCS has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using TCS in laboratory experiments is its high solubility in water, which makes it easy to work with. TCS is also relatively inexpensive and can be synthesized on a large scale. However, TCS has some limitations as well. It has been shown to be toxic to some types of cells, which limits its use in certain experiments. Additionally, TCS has been shown to have some non-specific effects, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for the study of TCS. One area of research is the development of new antibiotics and antiviral drugs based on the structure of TCS. Another area of research is the study of the effects of TCS on enzyme activity and protein structure. Additionally, TCS could be used as a tool for studying the mechanisms of action of other sulfonamide-based compounds. Finally, further research is needed to fully understand the mechanism of action of TCS and its potential applications in scientific research.
科学研究应用
TCS has been widely used in scientific research for its various applications. It is commonly used as a reagent in laboratory experiments to study the effect of sulfonamide-based compounds on biological systems. TCS has been shown to have antibacterial, antifungal, and antiviral properties, making it a useful tool for studying the mechanisms of action of these types of compounds. TCS has also been used in the study of the effects of sulfonamide-based compounds on enzyme activity and protein structure.
属性
IUPAC Name |
2,4,5-trichloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO3S/c12-8-4-10(14)11(5-9(8)13)19(16,17)15-6-7-2-1-3-18-7/h4-5,7,15H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFFYPANZOUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3929257.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929268.png)

![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3929278.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929290.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)
![7-benzoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929309.png)

![2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3929311.png)
![N-cyclopropyl-5-(1H-indazol-3-ylacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3929332.png)
![2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3929342.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3929347.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide](/img/structure/B3929352.png)